

# 2,4,6-triphenylaniline in molybdenum oxoimido complex synthesis

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## Compound Focus: 2,4,6-Triphenylaniline

CAS No.: 6864-20-6

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## Application Notes: Synthesis of $[\text{MoCl}_2(\text{NC}_6\text{H}_2\text{Ph}_3\text{-2,4,6})\text{O}(\text{dme})]$

This document details the synthesis, characterization, and handling of an oxoimido complex of molybdenum, which is relevant for researchers in inorganic coordination chemistry and catalysis.

### Introduction

The molybdenum oxoimido complex  $[\text{MoCl}_2(\text{NC}_6\text{H}_2\text{Ph}_3\text{-2,4,6})\text{O}(\text{dme})]$  is a coordination compound featuring a sterically bulky 2,4,6-triphenylphenylimide ligand. Its structure is characterized by a distorted octahedral geometry with cis-oxo and imido groups, making it a compound of interest for studying metal-ligand multiple bonds and steric effects [1].

### Properties of Key Reagent: 2,4,6-Triphenylaniline

The organic precursor, **2,4,6-Triphenylaniline** (TPA), is critical for introducing the imido ligand. Its steric profile dictates the solid-state structure of the resulting complex.

- **Chemical Formula:**  $\text{C}_{24}\text{H}_{19}\text{N}$

- **Molar Mass:** 321.40 g/mol [2]
- **Appearance:** Powder [3]
- **Melting Point:** 122-125 °C (literature value) [3]
- **Structural Note:** In its crystalline form, the amine group does not participate in intermolecular hydrogen bonding due to the steric bulk of the two ortho-positioned phenyl rings [2].

## Synthetic Protocol for [MoCl<sub>2</sub>(NC<sub>6</sub>H<sub>2</sub>Ph<sub>3</sub>-2,4,6)O(dme)]

**Reaction Scheme:** Na<sub>2</sub>MoO<sub>4</sub> + **2,4,6-Triphenylaniline** - (SiMe<sub>3</sub>Cl, NEt<sub>3</sub>, 1,2-dimethoxyethane (dme)) → [MoCl<sub>2</sub>(NC<sub>6</sub>H<sub>2</sub>Ph<sub>3</sub>-2,4,6)O(dme)]

### Detailed Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine sodium molybdate (Na<sub>2</sub>MoO<sub>4</sub>), **2,4,6-triphenylaniline**, and 1,2-dimethoxyethane (dme) as the solvent [1].
- **Additives:** Introduce chlorotrimethylsilane (SiMe<sub>3</sub>Cl) and triethylamine (NEt<sub>3</sub>) to the reaction mixture. The exact molar ratios are not specified in the available literature but are presumed to be stoichiometric [1].
- **Reaction Execution:** Allow the reaction to proceed under conditions and for a duration typical for such transformations (specific details like temperature and time are not provided in the available source) [1].
- **Product Isolation:** The complex [MoCl<sub>2</sub>(NC<sub>6</sub>H<sub>2</sub>Ph<sub>3</sub>-2,4,6)O(dme)] is formed as the product, presumably after workup and purification [1].

## Characterization and Key Structural Data

The complex has been unequivocally characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry [1].

**Table 1: Key Crystallographic Bond Lengths [1]**

Bond	Length (Å)	Description
Mo–N({imido})	1.756(7)	Consistent with a four-electron donor imido ligand
Mo–O({oxo})	1.700(6)	Consistent with a two-electron donor oxo ligand

Table 2: Key Crystallographic Bond Angle [1]

Angle	Value (°)	Implication
Mo–N–C	172.2(7)	Indicates a nearly linear imido group, bending towards one side of the molecule

### Structural Insights:

- The dme ligand is coordinated to the molybdenum center via its oxygen atoms, with one oxygen trans to the oxo ligand and the other trans to the imido ligand [1].
- The two chloride ligands are mutually trans to each other [1].
- The steric bulk of the 2,4,6-triphenylphenylimide ligand influences the orientation of the phenyl rings to minimize interactions with other ligands, leading to distortions in the coordinated dme ligand [1].

## Safety and Handling

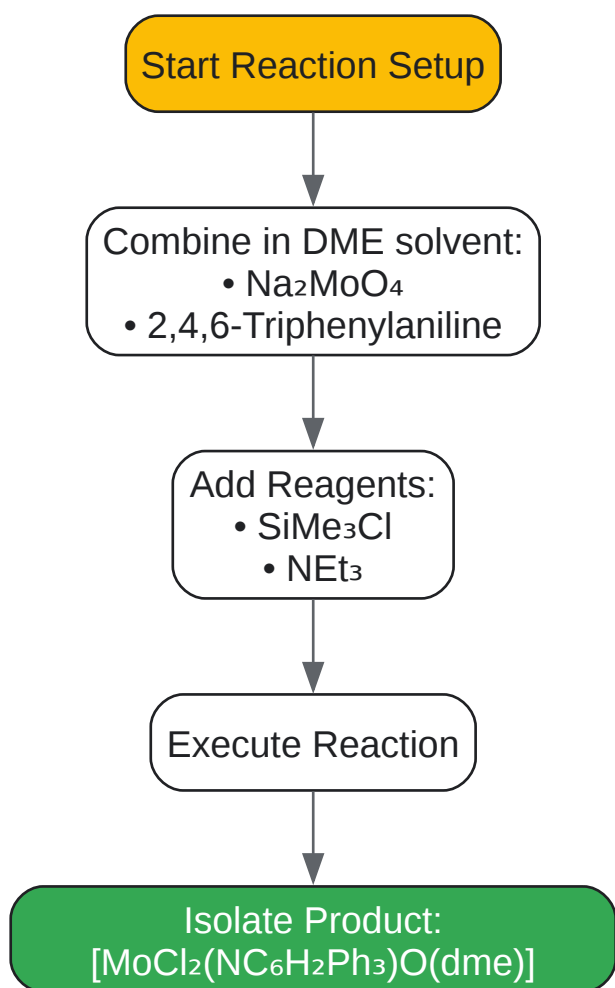
- **2,4,6-Triphenylaniline:** Classified with warning signals. It is a **combustible solid** and may cause **skin irritation, serious eye irritation, and respiratory irritation** (Target organ: Respiratory system). Personal protective equipment (PPE) including a dust mask type N95 (US), eyeshields, and gloves is recommended [3].

## Current Context in Molybdenum Coordination Chemistry

While the specific oxoimido complex is from 1996, research into molybdenum(V) coordination chemistry remains active. Recent studies continue to explore the robust  $\{\text{MoV}_2\text{O}_4\}^{2+}$  core with various N,O-donor ligands, highlighting the enduring interest in molybdenum's versatile coordination modes and its relevance for developing new metal-organic materials [4].

## Experimental Workflow for Complex Synthesis

Below is a workflow diagram summarizing the key stages of the synthesis protocol.



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## Key Considerations for Researchers

- **Steric Influence:** The non-planar, bulky structure of **2,4,6-triphenylaniline** prevents classical hydrogen bonding and dictates the spatial arrangement around the molybdenum center, which is a critical feature of this complex [1] [2].
- **Safety First:** Always adhere to laboratory safety protocols. Given the irritant properties of the aniline precursor, handling within a fume hood with appropriate PPE is essential [3].
- **Modern Context:** This synthetic methodology contributes to the broader field of high-valent molybdenum chemistry, which includes ongoing investigations into dinuclear molybdenum(V) complexes with {Mo<sub>2</sub>O<sub>4</sub>}<sup>2+</sup> cores [4].

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